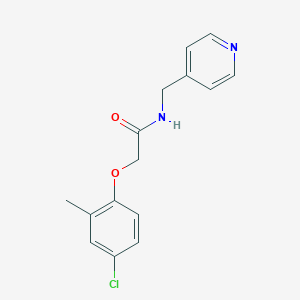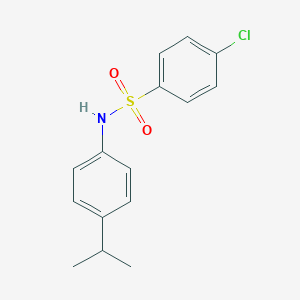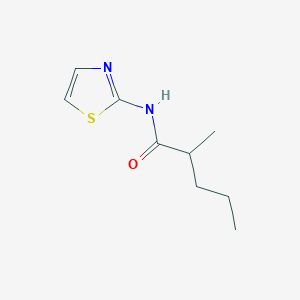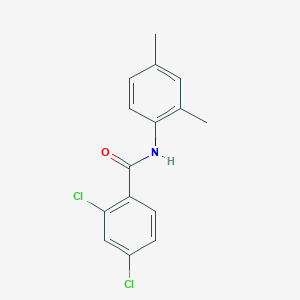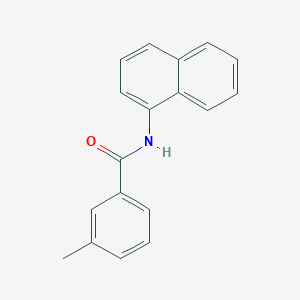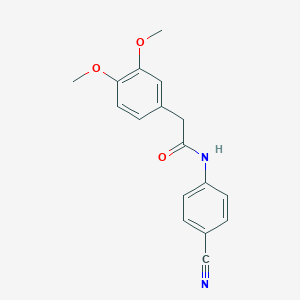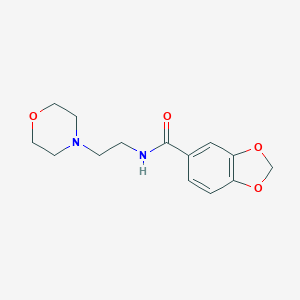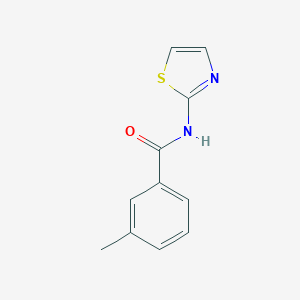
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide (also known as GW 501516 or Cardarine) is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s by pharmaceutical company GlaxoSmithKline (GSK) as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and fat burning, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide binds to the ligand-binding domain of PPARδ, inducing a conformational change that allows coactivator recruitment and subsequent gene transcription. The activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also downregulates genes involved in inflammation and lipid synthesis. The overall effect is an increase in energy metabolism and a decrease in inflammation and lipid accumulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased endurance, improved insulin sensitivity, reduced inflammation, and enhanced fat burning. It has also been shown to improve lipid profiles, reduce the risk of atherosclerosis, and protect against liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide in lab experiments include its well-established synthesis method, its ability to activate PPARδ selectively, and its potential therapeutic effects in various diseases. However, its use in lab experiments is limited by its potential side effects, including an increased risk of cancer and liver damage, and its classification as a performance-enhancing drug by anti-doping agencies.
Orientations Futures
Future research on N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide could focus on its potential therapeutic effects in specific diseases, such as diabetes, obesity, and cancer. It could also investigate its safety and long-term effects in humans, as well as its potential use as a performance-enhancing drug in athletes. Finally, it could explore the development of new PPARδ agonists with improved selectivity and safety profiles.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide involves several steps, including the reaction between 5-chloro-2-methoxybenzoic acid and thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylaminobenzamide in the presence of a base to obtain the final product. The synthesis method has been well-established and is widely used in both academic and industrial settings.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide has been extensively studied for its potential therapeutic effects in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in energy metabolism and inflammation. The activation of PPARδ leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve insulin sensitivity, reduce inflammation, and enhance endurance.
Propriétés
Formule moléculaire |
C15H14ClNO2 |
|---|---|
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-4-3-5-11(8-10)15(18)17-13-9-12(16)6-7-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
CYNTXZLFTPCBBT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



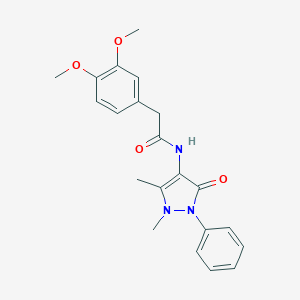
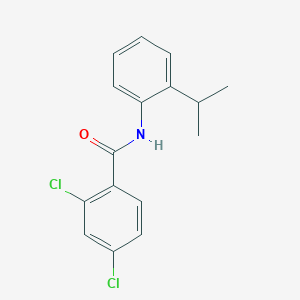
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
